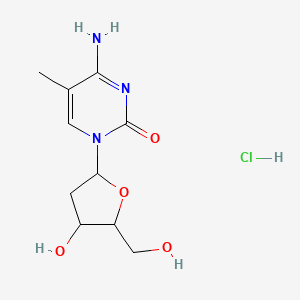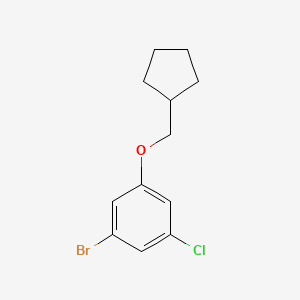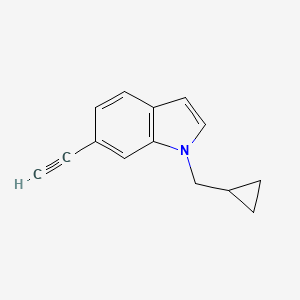
(S)-3,3'-Di(pyridin-2-yl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3,3’-Di(pyridin-2-yl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate is a chiral phosphoric acid derivative. This compound is of significant interest in the field of asymmetric catalysis due to its ability to induce chirality in various chemical reactions. Its unique structure, featuring two pyridine rings and a binaphthyl backbone, makes it a versatile ligand in coordination chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3,3’-Di(pyridin-2-yl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate typically involves the following steps:
Formation of the Binaphthyl Backbone: The binaphthyl backbone is synthesized through a coupling reaction of two naphthalene units. This can be achieved using a palladium-catalyzed cross-coupling reaction.
Introduction of Pyridine Rings: The pyridine rings are introduced via a nucleophilic substitution reaction. This step often requires the use of a strong base and a suitable leaving group.
Phosphorylation: The final step involves the phosphorylation of the binaphthyl-pyridine intermediate. This is typically done using a phosphorus oxychloride (POCl3) reagent under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-3,3’-Di(pyridin-2-yl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the pyridine rings, often using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: NaH, KOtBu, polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyridine N-oxides, while reduction can yield the corresponding alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(S)-3,3’-Di(pyridin-2-yl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate has a wide range of scientific research applications:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, facilitating enantioselective reactions.
Biology: The compound can be employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the synthesis of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of (S)-3,3’-Di(pyridin-2-yl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate involves its ability to coordinate with metal ions and form chiral complexes. These complexes can then participate in various catalytic cycles, inducing chirality in the products. The molecular targets and pathways involved include coordination with transition metals such as palladium, platinum, and rhodium.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-3,3’-Di(pyridin-2-yl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate: The enantiomer of the compound, used in similar applications but with opposite chirality.
2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl (BINAP): Another chiral ligand used in asymmetric catalysis.
1,1’-Bi-2-naphthol (BINOL): A related compound with a similar binaphthyl backbone but different functional groups.
Uniqueness
(S)-3,3’-Di(pyridin-2-yl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate is unique due to its combination of pyridine rings and a binaphthyl backbone, which provides both rigidity and flexibility in coordination chemistry. This makes it a highly effective ligand for inducing chirality in a wide range of chemical reactions.
Eigenschaften
Molekularformel |
C30H19N2O4P |
|---|---|
Molekulargewicht |
502.5 g/mol |
IUPAC-Name |
13-hydroxy-10,16-dipyridin-2-yl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide |
InChI |
InChI=1S/C30H19N2O4P/c33-37(34)35-29-23(25-13-5-7-15-31-25)17-19-9-1-3-11-21(19)27(29)28-22-12-4-2-10-20(22)18-24(30(28)36-37)26-14-6-8-16-32-26/h1-18H,(H,33,34) |
InChI-Schlüssel |
NCJQOWIQNCBNLZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C3=C2C4=C(C(=CC5=CC=CC=C54)C6=CC=CC=N6)OP(=O)(O3)O)C7=CC=CC=N7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(4aS,6R,7R,7aS)-6-(6-Amino-9H-purin-9-yl)-2,7-dihydroxyhexahydro-2H-2lambda~5~-furo[3,2-d][1,3,2]oxazaphosphinin-2-one](/img/structure/B12068847.png)
![4-Chloro-5-iodo-7-pentofuranosyl-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B12068867.png)
![(4aS,6R,7R,7aS)-6-(6-Amino-9H-purin-9-yl)-2,7-dihydroxyhexahydro-2H-2lambda~5~-furo[3,2-d][1,3,2]oxazaphosphinin-2-one](/img/structure/B12068875.png)



